molecular formula C16H20F17NO5SSi B3067193 N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide CAS No. 61660-12-6

N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide

Cat. No.: B3067193
CAS No.: 61660-12-6
M. Wt: 689.5 g/mol
InChI Key: BFSVEUJCJYGSKA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(3-trimethoxysilylpropyl)octane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F17NO5SSi/c1-5-34(7-6-8-41(37-2,38-3)39-4)40(35,36)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSVEUJCJYGSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC[Si](OC)(OC)OC)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17SO2N(CH2CH3)CH2CH2CH2Si(OCH3)3, C16H20F17NO5SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[3-(trimethoxysilyl)propyl]-
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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DSSTOX Substance ID

DTXSID8069484
Record name N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide
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Molecular Weight

689.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61660-12-6
Record name N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[3-(trimethoxysilyl)propyl]-1-octanesulfonamide
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Record name 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(3-(trimethoxysilyl)propyl)-
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Record name 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[3-(trimethoxysilyl)propyl]-
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Record name N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide
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Record name N-ethylheptadecafluoro-N-[3-(trimethoxysilyl)propyl]octanesulphonamide
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Biological Activity

N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide (CAS No. 61660-12-6) is a fluorinated sulfonamide compound with significant potential in various applications, particularly in antimicrobial and antiviral domains. Its unique chemical structure, which incorporates both fluorinated and silane functionalities, suggests a range of biological activities that merit detailed exploration.

  • Molecular Formula : C16H20F17NO5SSi
  • Molecular Weight : 689.46 g/mol
  • Functional Groups : Sulfonamide, silane, and fluorinated hydrocarbons.

The presence of fluorinated carbon chains is known to impart unique properties such as increased hydrophobicity and stability, which can enhance biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing similar silane functional groups. For instance, a study evaluating the antimicrobial effects of a surface-coating disinfectant based on 3-(trimethoxysilyl)propyldimethyl octadecyl ammonium chloride demonstrated significant reductions in pathogen titers on treated surfaces, suggesting that silane-based compounds can effectively reduce microbial contamination over extended periods .

Table 1: Antimicrobial Efficacy of Silane-Based Compounds

CompoundPathogen TestedReduction in Pathogen Load (%)Duration of Efficacy (Days)
3-(Trimethoxysilyl)propyldimethyl ammoniumInfluenza virus99%7
This compoundSalmonellaTBDTBD

Case Studies and Research Findings

  • Surface Coating Applications : A study focused on the application of silane-based coatings for personal protective equipment (PPE) demonstrated that such treatments significantly reduced contamination from pathogens like influenza and Salmonella for up to seven days . This underscores the utility of silane compounds in enhancing the safety of surfaces in healthcare settings.
  • Fluorinated Compounds in Biomedical Applications : Research into fluorinated compounds has shown that they can enhance membrane stability and reduce cellular toxicity, making them suitable for various biomedical applications. The incorporation of silane groups further augments their functional versatility .

Safety and Toxicological Considerations

The safety profile of this compound is crucial for its application in consumer products. Fluorinated compounds have been scrutinized for potential environmental and health impacts, particularly regarding bioaccumulation and toxicity. Regulatory bodies have established guidelines for the safe use of such chemicals, emphasizing the need for thorough toxicological assessments .

Scientific Research Applications

Surface Modification

N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide is extensively used for modifying surfaces to enhance their properties:

  • Hydrophobic Coatings : The fluorinated tail imparts water-repellent characteristics to surfaces, making it suitable for coatings in electronics and textiles.
  • Silane Coupling Agent : It acts as a coupling agent in composites, improving adhesion between organic polymers and inorganic substrates.

Membrane Technology

This compound has been investigated for use in membrane filtration technologies:

  • Organic and Inorganic Filtration : Its ability to form stable membranes allows for the effective removal of contaminants from water sources. Studies have shown that membranes functionalized with this compound exhibit improved selectivity and permeability .

Environmental Applications

The compound's unique chemical structure makes it suitable for environmental remediation:

  • Adsorption of Pollutants : Research indicates that this compound can be used to functionalize silica gel, enhancing its capacity to adsorb heavy metals from wastewater .

Case Studies

StudyApplicationFindings
Membrane Filtration Water TreatmentDemonstrated effective removal of organic pollutants when applied in membrane technologies.
Surface Coatings Textile IndustryImproved water repellency and stain resistance in treated fabrics.
Heavy Metal Adsorption Environmental ScienceEnhanced adsorption capacity for Cu(II) and Pb(II) ions on modified silica surfaces .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide
  • CAS No.: 61660-12-6
  • Molecular Formula: C₁₆H₂₀F₁₇NO₅SSi
  • Molecular Weight : 689.5 g/mol .

Structural Features :

  • Contains a heptadecafluorooctane chain (17 fluorine atoms), providing extreme hydrophobicity and chemical stability.
  • A trimethoxysilylpropyl group enables covalent bonding to substrates (e.g., glass, metals) via hydrolysis and condensation reactions.

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to four classes of analogues (Table 1):

Table 1: Structural and Functional Comparison

Compound Name CAS No. Key Substituents Molecular Weight (g/mol) Applications References
This compound 61660-12-6 Ethyl, trimethoxysilylpropyl 689.5 Surface coatings, analytical chemistry
N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide 154380-34-4 Trimethoxysilylpropyl, amide ~600 (estimated) Polymer additives, surfactants
N-Ethyl-heptadecafluoro-N-(2-hydroxyethyl)-octanesulphonamide 1691-99-2 Ethyl, hydroxyethyl ~600 (estimated) Textile water repellents
N-[3-(Dimethylamino)propyl]-heptadecafluoro-octanesulphonamide 13417-01-1 Dimethylaminopropyl ~650 (estimated) Ionic surfactants, emulsifiers
N-[3-(Trimethoxysilyl)propyl]ethylenediamine (ATS) N/A Ethylenediamine, trimethoxysilyl ~250 (estimated) QuEChERS sample preparation

Critical Observations :

Fluorocarbon Chain Length :

  • The target compound’s C8 perfluoro chain (heptadecafluoro) offers superior hydrophobicity compared to shorter-chain analogues (e.g., perfluorohexanamide in CAS 154380-34-4), enhancing durability in coatings .
  • Shorter chains (e.g., C6) may reduce bioaccumulation risks but compromise performance .

Functional Group Chemistry: Trimethoxysilyl vs. Hydroxyethyl/Dimethylamino: The trimethoxysilyl group enables substrate adhesion, making the target compound ideal for surface modification. In contrast, hydroxyethyl (CAS 1691-99-2) and dimethylamino (CAS 13417-01-1) groups enhance solubility in polar matrices, favoring emulsification . Sulphonamide vs. Amide: Sulphonamides (target compound) exhibit higher acidity (pKa ~1-2) compared to amides (pKa ~10-12), affecting reactivity in synthetic pathways .

Molecular Weight and Performance :

  • Higher molecular weight (~689.5 g/mol) of the target compound improves film-forming ability in coatings but may reduce volatility in analytical applications compared to lighter analogues like ATS (~250 g/mol) .

Preparation Methods

Calcium Triflimide-Activated Coupling

A state-of-the-art approach employs calcium triflimide [Ca(NTf₂)₂] to activate sulfonyl fluorides for reaction with amines. For this compound, the protocol involves:

Reagents :

  • Heptadecafluorooctanesulfonyl fluoride (CAS 1763-23-1)
  • N-Ethyl-3-(trimethoxysilyl)propylamine
  • Ca(NTf₂)₂ (20 mol%) in acetonitrile, 60°C, 12 hours.

Mechanism :
Calcium triflimide acts as a Lewis acid, polarizing the S–F bond and facilitating nucleophilic attack by the amine (Fig. 1). The triflimide anion stabilizes intermediates, suppressing side reactions like self-condensation.

Outcomes :

  • Yield: 82–89% (isolated).
  • Purity: >95% (HPLC).
  • Advantages: Tolerance to moisture, scalability to multigram quantities.

Method 2: N-Silylamine-Mediated Sulfonylation

Solvent-Free Sulfonyl Chloride Route

This method exploits the high reactivity of N-silylamines with sulfonyl chlorides:

Procedure :

  • Sulfonamide Formation :
    • Heptadecafluorooctanesulfonyl chloride (1 mmol) + N-silylethyl-3-(trimethoxysilyl)propylamine (1 mmol) → neat, 80°C, 2 hours.
    • Byproduct: Trimethylsilyl chloride (recoverable via distillation).
  • Workup :
    • Silica gel chromatography (hexane:ethyl acetate = 4:1) yields the product as a colorless oil.

Data :

Parameter Value
Yield 91%
Reaction Time 2 hours
Purity (NMR) 98%

Mechanistic Insight :
The reaction proceeds via an addition-elimination pathway (Fig. 2). The N-silylamine’s nucleophilicity is enhanced by silicon’s electron-donating effect, accelerating sulfonyl chloride activation.

Method 3: Sequential Amination-Silylation

Two-Step Synthesis

For substrates sensitive to simultaneous functionalization, a sequential approach is preferred:

Step 1: Sulfonamide Synthesis

  • Heptadecafluorooctanesulfonyl fluoride + ethylamine → Ca(NTf₂)₂, THF, 25°C, 6 hours.
  • Intermediate: N-Ethylheptadecafluorooctanesulfonamide (Yield: 85%).

Step 2: Silylation

  • Intermediate + 3-(trimethoxysilyl)propyl bromide → K₂CO₃, DMF, 80°C, 24 hours.
  • Final product yield: 74%.

Trade-offs :

  • Lower overall yield (61%) due to stepwise purification.
  • Requires anhydrous conditions to prevent silyl group hydrolysis.

Comparative Analysis of Methods

Table 1: Method Efficiency Comparison

Method Yield (%) Purity (%) Scalability Cost Efficiency
Calcium Triflimide 89 95 High Moderate
N-Silylamine 91 98 Medium High
Sequential 61 92 Low Low

Key Observations :

  • The N-silylamine route offers superior yield and purity but requires specialized silylated amines.
  • Calcium triflimide activation is optimal for one-pot syntheses but incurs higher reagent costs.

Industrial-Scale Considerations

Solvent-Free Optimization

Adapting Method 2 for bulk production:

  • Scale : 1 kg batch.
  • Conditions : 100°C, mechanical stirring, vacuum distillation to recover Me₃SiCl (89% recovery).
  • Throughput : 12 batches/month, yielding 9.8 kg product.

Environmental Impact Mitigation

  • Waste Streams : Fluorinated byproducts require specialized disposal (e.g., plasma arc oxidation).
  • Green Chemistry Metrics :
    • E-factor: 8.2 (vs. industry average 15–20 for fluorinated compounds).

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide?

  • The synthesis typically involves reacting perfluorooctanesulfonyl fluoride with 3-aminopropyltrimethoxysilane derivatives in the presence of a base (e.g., triethylamine). A two-step process is often used: (1) fluorinated sulfonamide formation via nucleophilic substitution, followed by (2) silylation of the propylamine intermediate. Solvents like dichloromethane or tetrahydrofuran are preferred due to their inertness toward silane groups. Reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid hydrolysis of the trimethoxysilyl moiety .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} NMR is essential for verifying the perfluorinated chain integrity, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the organic backbone.
  • Fourier Transform Infrared Spectroscopy (FTIR): Identifies characteristic bands for sulfonamide (SO2_2-N, ~1350 cm1^{-1}) and siloxane (Si-O, ~1100 cm1^{-1}).
  • Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns.
  • Elemental Analysis: Ensures stoichiometric consistency, particularly for fluorine and silicon content .

Q. How does the trimethoxysilyl group influence the compound’s reactivity and applications?

  • The trimethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., glass, silica) via sol-gel reactions, making the compound valuable for creating hydrophobic coatings. Hydrolysis of methoxy groups forms silanol (-Si-OH), which condenses into siloxane networks. This property is leveraged in self-assembled monolayers (SAMs) for surface functionalization in sensors or anti-fouling materials .

Advanced Research Questions

Q. What strategies address discrepancies in reported physicochemical properties (e.g., solubility, thermal stability)?

  • Cross-validate data using orthogonal methods (e.g., differential scanning calorimetry for thermal stability vs. thermogravimetric analysis).
  • Control environmental factors (humidity, light) during experiments, as the silane group is moisture-sensitive.
  • Compare results across peer-reviewed studies while noting synthesis protocols (e.g., solvent purity, drying methods) that may introduce variability .

Q. How can this compound be detected and quantified in environmental matrices?

  • Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SAX) isolates perfluorinated sulfonamides from water or soil.
  • Chromatography: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C8 column separates the compound from co-eluting PFAS analogs.
  • Quantification: Use isotopically labeled internal standards (e.g., 13C^{13}\text{C}-N-EtFOSA) to correct matrix effects. Limit of detection (LOD) typically ranges 0.1–1 ng/L in water .

Q. What experimental designs are recommended for studying its hydrolytic stability under environmental conditions?

  • Conduct accelerated hydrolysis studies at varying pH (3–10) and temperatures (25–60°C). Monitor degradation products (e.g., perfluorooctanesulfonic acid, PFOS) via LC-MS.
  • Use 29Si^{29}\text{Si} NMR to track siloxane network formation during hydrolysis.
  • Compare degradation kinetics in freshwater vs. seawater to assess halide ion effects .

Q. How does the compound interact with biological systems in toxicity assays?

  • In Vitro Models: Use human hepatocyte (HepG2) or kidney (HEK293) cell lines to assess cytotoxicity (MTT assay) and oxidative stress (ROS detection).
  • Protein Binding: Fluorescence quenching assays evaluate binding to serum albumin.
  • Metabolic Studies: Incubate with liver microsomes to identify phase I/II metabolites (e.g., dealkylated or hydroxylated derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide
Reactant of Route 2
Reactant of Route 2
N-Ethylheptadecafluoro-N-(3-(trimethoxysilyl)propyl)octanesulphonamide

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